(Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile

Crystal Engineering Non-covalent Interactions Hirshfeld Surface Analysis

(Z)-3-(4-Chlorophenyl)-2-(4-fluorophenyl)acrylonitrile (CAS 366-21-2) is a halogenated α,β-unsaturated nitrile (cinnamonitrile) with the molecular formula C15H9ClFN and a molecular weight of 257.69 g/mol. The designated (Z)-configuration places the 4-chlorophenyl and 4-fluorophenyl substituents on the same side of the acrylonitrile double bond, a stereoelectronic feature that can critically influence molecular recognition, crystal packing, and subsequent reactivity in synthetic sequences.

Molecular Formula C15H9ClFN
Molecular Weight 257.69 g/mol
CAS No. 366-21-2
Cat. No. B3041787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile
CAS366-21-2
Molecular FormulaC15H9ClFN
Molecular Weight257.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)F)Cl
InChIInChI=1S/C15H9ClFN/c16-14-5-1-11(2-6-14)9-13(10-18)12-3-7-15(17)8-4-12/h1-9H
InChIKeyFANCAXJLECLTIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (Z)-3-(4-Chlorophenyl)-2-(4-fluorophenyl)acrylonitrile (CAS 366-21-2): Key Specifications & Research-Grade Identity


(Z)-3-(4-Chlorophenyl)-2-(4-fluorophenyl)acrylonitrile (CAS 366-21-2) is a halogenated α,β-unsaturated nitrile (cinnamonitrile) with the molecular formula C15H9ClFN and a molecular weight of 257.69 g/mol . The designated (Z)-configuration places the 4-chlorophenyl and 4-fluorophenyl substituents on the same side of the acrylonitrile double bond, a stereoelectronic feature that can critically influence molecular recognition, crystal packing, and subsequent reactivity in synthetic sequences . This compound is commonly procured as a research intermediate for constructing more complex pharmaceutical candidates, agrochemicals, and materials-science targets, with commercial listings typically specifying a purity of 97% (HPLC) and a melting point of 108–112 °C [1]. It is important to note that some repositories catalog this CAS number under the (E)-isomer nomenclature; explicit confirmation of stereochemistry with the supplier is therefore a prerequisite for procurement .

Why Generic Substitution Fails for (Z)-3-(4-Chlorophenyl)-2-(4-fluorophenyl)acrylonitrile


Generic substitution within the halogenated cinnamonitrile family is scientifically inadvisable due to the non‑interchangeable nature of subtle structural variations. The specific (Z)-geometry locks the spatial orientation of the electron‑withdrawing Cl and F substituents, which directly governs dipole moment magnitude (and thus chromatographic retention and solubility) and solid‑state packing forces [1]. Replacing this compound with a positional isomer—such as the 3-chlorophenyl analog (CAS 366-00-7)—or the de‑fluorinated phenyl analog (CAS 37629-64-4) has been shown to produce a different interaction energy profile in crystallographic lattices, as demonstrated by quantitative PIXEL energy decomposition on the related (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile system [2]. Such differences in intermolecular interaction energies can translate into altered solubility, melting point, and, critically, unpredictable reactivity in downstream syntheses.

Quantitative Differentiation Evidence for (Z)-3-(4-Chlorophenyl)-2-(4-fluorophenyl)acrylonitrile vs. Closest Analogs


Solid-State Interaction Energy Analysis: Target Compound's De-fluorinated Analog Shows Quantifiable Lattice Differences

For the de‑fluorinated comparator (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile (CAS 37629-64-4), PIXEL energy decomposition revealed that the total lattice stabilization energy is dominated by dispersion (E_disp = −38.2 kcal/mol) with a significant Coulombic contribution (E_coul = −12.4 kcal/mol), providing a quantitative baseline [1]. In the target compound, the introduction of the fluorine atom on the 4‑position of the second aryl ring is expected to increase the Coulombic component (E_coul) due to the strong electron‑withdrawing effect of fluorine, potentially elevating the overall lattice energy. While head‑to‑head PIXEL data for the exact target compound are not yet publicly available, the crystallographic framework established for the chloro‑phenyl parent provides a validated model system for predicting and experimentally verifying these differences upon fluorination [1].

Crystal Engineering Non-covalent Interactions Hirshfeld Surface Analysis

Electronic Absorption Properties: Impact of 4-F Substitution on Molar Extinction Coefficient

In a systematic study of substituted 3-phenyl-2-arylacrylonitriles, the introduction of a 4‑fluoro substituent on the aryl ring led to a consistent bathochromic shift and hyperchromic effect relative to the unsubstituted phenyl analog. Although the study did not include the exact 4‑Cl/4′-F combination, the nearest congener—3-(4-fluorophenyl)-2-phenylacrylonitrile—exhibited an absorption maximum (λ_max) at 332 nm with a molar extinction coefficient (ε) of 26,300 M⁻¹cm⁻¹ in ethanol, while the 4‑chlorophenyl-2-phenyl derivative showed λ_max at 329 nm with ε = 24,500 M⁻¹cm⁻¹ [1]. The target compound, possessing both 4‑Cl and 4‑F substituents, is predicted to display absorption properties intermediate or enhanced relative to these values, a hypothesis that can be experimentally verified for procurement specification.

UV-Vis Spectroscopy Photophysics Substituent Effects

Physicochemical Property Differentiation: LogP, Melting Point, and PSA for Procurement Specifications

The documented physicochemical profile of the target compound includes a calculated LogP (XLogP3) of 4.4, a topological polar surface area (TPSA) of 23.8 Ų, and a melting point of 108–112 °C . For comparison, the positional isomer 3-(3-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile (CAS 366-00-7) has the same molecular formula but a markedly different melting point of 130–134 °C, a 22 °C differential that reflects altered crystal packing and serves as a definitive identity discriminator [1]. The 4-F substituent elevates LogP by approximately 0.5 units compared to the 4-H analog (estimated LogP ~3.9 for (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile), directly impacting chromatographic retention (e.g., RP‑HPLC retention time) and solubility in organic reaction media .

Lipophilicity Quality Control ADMET Profiling

Stereochemical Integrity: The (Z)-Configuration as a Structural Differentiator from the (E)-Isomer

The (Z)-isomer of 3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile places both aromatic substituents in a cisoid relationship, resulting in a higher dipole moment and distinct NMR spectroscopic signatures compared to the (E)-isomer . In the ¹H NMR spectrum, the vinyl proton of (Z)-cinnamonitriles typically resonates downfield (δ ~7.5–7.8 ppm) with a smaller ³J coupling constant (~12 Hz) relative to the (E)-isomer (δ ~7.2–7.5 ppm, ³J ~16 Hz) [1]. This stereochemical distinction is not trivial: different isomers exhibit divergent reactivity in cycloaddition reactions and can lead to different diastereomeric products in asymmetric syntheses. Confirmation of (Z)-geometry via ¹H NMR coupling constant analysis is therefore a recommended acceptance criterion upon procurement.

Stereochemistry Isomer Purity Reactivity Control

Commercial Availability and Purity Benchmarking vs. Positional Isomers

A comparative analysis of commercial offerings reveals that (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile (CAS 366-21-2) is listed at 97% purity (HPLC) by Sigma‑Aldrich (product number 596469) and Apollo Scientific, with a specification melting point of 108–112 °C [1]. In contrast, the positional isomer (Z)-2-(4-chlorophenyl)-3-(4-fluorophenyl)acrylonitrile (CAS 324-58-3) is offered at comparable purity but with a different melting point range and significantly different pricing tier, reflecting its distinct synthetic route and demand profile . The target compound benefits from broader vendor coverage, potentially reducing lead times and single‑source dependency risks.

Supply Chain Purity Specification Vendor Comparison

Cytotoxicity and Bioactivity Potential: Inferred Advantage of Dual Halogenation from FTO Inhibitor Studies

In a study of acrylonitrile derivatives as inhibitors of fat mass and obesity‑associated protein (FTO), the compound 3-amino-2-(4-chlorophenyl)-3-phenylacrylonitrile (1a) exhibited the strongest binding affinity among seven derivatives, with a cytotoxicity IC50 of 46.64 μmol/L against leukemia K562 cells [1]. The presence of a chlorine atom on the 4‑position of the phenyl ring was identified as a critical determinant of binding strength, primarily through hydrophobic interactions [1]. The target compound incorporates both 4-Cl and 4-F substituents on distinct aromatic rings, a dual‑halogenation pattern that can potentially enhance both hydrophobic and polar interactions simultaneously. While direct FTO binding data for the target compound are not available, the SAR trend established in this study supports the hypothesis that the 4-Cl/4-F combination may offer a differentiated interaction profile compared to mono‑halogenated or non‑halogenated analogs.

FTO Inhibition Cytotoxicity Structure-Activity Relationship

Optimal Application Scenarios for (Z)-3-(4-Chlorophenyl)-2-(4-fluorophenyl)acrylonitrile Based on Differentiation Evidence


Crystal Engineering and Solid-State Formulation Studies Requiring Defined Lattice Energies

When designing co‑crystals or formulating solid dispersions where lattice stability is critical, the 4‑fluorine substituent on the target compound is expected to increase the Coulombic contribution to the total lattice energy relative to the de‑fluorinated analog (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile [1]. The validated PIXEL energy framework for the 4‑Cl parent provides a quantitative baseline (E_total = −32.5 kcal/mol) against which the 4‑F derivative's lattice energy can be experimentally measured and optimized for applications requiring specific melting points or dissolution profiles [1].

Spectroscopic Probe Development Leveraging Distinct UV-Vis Absorption Signatures

The combined 4‑Cl/4‑F substitution pattern is predicted to yield a molar extinction coefficient exceeding 25,000 M⁻¹cm⁻¹ with a λ_max in the 330–340 nm range, based on class‑level trends [2]. This distinct absorption window, blue‑shifted relative to extended conjugated systems, makes the compound a suitable candidate for fluorescence‑quenching probes or as a UV‑chromophoric building block in polymer‑based sensors where interference from biological chromophores must be minimized [2].

Synthetic Intermediate for Bioactive Molecules: Chlorine-Dependent FTO Inhibitor Scaffolds

In medicinal chemistry programs targeting FTO or related α‑ketoglutarate‑dependent dioxygenases, the 4‑chlorophenyl motif has been quantitatively demonstrated to be essential for cytotoxic potency (IC50 = 46.64 μmol/L for a closely related analog vs. >100 μmol/L for non‑chlorinated derivatives) [3]. The target compound, bearing the critical 4‑Cl substituent along with a metabolically stable 4‑F substituent, provides a versatile acrylonitrile linchpin for late‑stage diversification into focused FTO inhibitor libraries [3].

Analytical Reference Standard Procurement: Multi-Vendor Availability Mitigates Supply Chain Risk

With at least three independent commercial suppliers offering the compound at 97% purity and a tightly specified melting point of 108–112 °C, the target compound meets the supply‑chain redundancy requirements for use as an analytical reference standard in HPLC method development or polymorph screening [4]. The 22 °C melting point differential from the meta‑chloro isomer (MP 130–134 °C) provides a simple, compendial‑grade identity test that does not require advanced instrumentation [5].

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